Cas no 3251-56-7 (4-Nitroguaiacol)

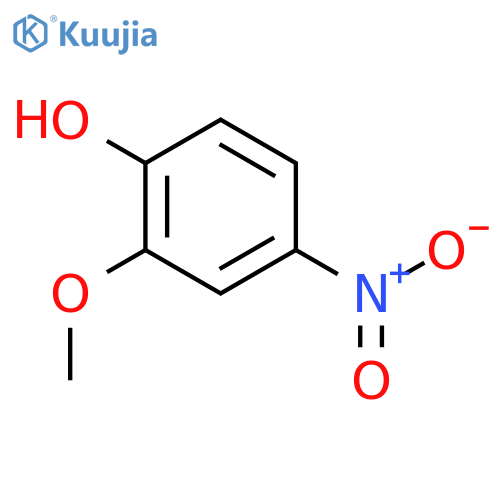

4-Nitroguaiacol structure

商品名:4-Nitroguaiacol

4-Nitroguaiacol 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-4-nitrophenol

- 4-Nitroguaiacol

- 2-methoxy-4-nitro-phenol

- 3-Nitro-6-hydroxyanisole

- 4-Hydroxy-3-methoxynitrobenzene

- 4-nitro-2-methoxyphenol

- Guaiacol,4-nitro

- Mononitro guaiacol

- o-Methoxy-p-nitrophenol

- Phenol,2-methoxy-4-nitro

- Phenol,o-methoxy-p-nitro

-

- MDL: MFCD00012143

- インチ: 1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3

- InChIKey: IZLVFLOBTPURLP-UHFFFAOYSA-N

- ほほえんだ: COC1C=C([N+]([O-])=O)C=CC=1O

計算された属性

- せいみつぶんしりょう: 169.03800

- どういたいしつりょう: 169.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 75.3A^2

じっけんとくせい

- 色と性状: イエローパウダ

- 密度みつど: 1.4523 (rough estimate)

- ゆうかいてん: 101.0 to 105.0 deg-C

- ふってん: 335.2℃ at 760 mmHg

- フラッシュポイント: 156.5℃

- 屈折率: 1.5500 (estimate)

- すいようせい: 不溶性

- PSA: 75.28000

- LogP: 1.83220

- ようかいせい: 水に溶けない

4-Nitroguaiacol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S37/39

- RTECS番号:SL7800000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

4-Nitroguaiacol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Nitroguaiacol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D381080-100g |

4-Nitroguaiacol |

3251-56-7 | 97% | 100g |

$215 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062797-100g |

2-Methoxy-4-nitrophenol |

3251-56-7 | 98% | 100g |

¥478.00 | 2024-08-02 | |

| eNovation Chemicals LLC | D402150-1kg |

4-Nitroguaiacol |

3251-56-7 | 97% | 1kg |

$1200 | 2024-06-05 | |

| Enamine | EN300-49148-50.0g |

2-methoxy-4-nitrophenol |

3251-56-7 | 95.0% | 50.0g |

$111.0 | 2025-02-20 | |

| TRC | N495960-50g |

4-Nitroguaiacol |

3251-56-7 | 50g |

$615.00 | 2023-05-17 | ||

| Apollo Scientific | OR40450-100g |

2-Methoxy-4-nitrophenol |

3251-56-7 | 97+% | 100g |

£65.00 | 2025-02-20 | |

| abcr | AB151844-10 g |

2-Methoxy-4-nitrophenol, 97%; . |

3251-56-7 | 97% | 10g |

€80.40 | 2023-05-09 | |

| Enamine | EN300-49148-25.0g |

2-methoxy-4-nitrophenol |

3251-56-7 | 95.0% | 25.0g |

$71.0 | 2025-02-20 | |

| Enamine | EN300-49148-0.5g |

2-methoxy-4-nitrophenol |

3251-56-7 | 95.0% | 0.5g |

$21.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214261-5 g |

4-Nitroguaiacol, |

3251-56-7 | 5g |

¥376.00 | 2023-07-11 |

4-Nitroguaiacol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:3251-56-7)4-Nitroguaiacol, ≥ 98.0%

注文番号:LE14780

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:11

価格 ($):discuss personally

4-Nitroguaiacol 関連文献

-

Chengxu Jin,Ying Gu,Zhihui Li,Siyu Wang,Nan Wang,Yanqing Jiao,Bateer Buhe,Chungui Tian Mater. Chem. Front. 2021 5 2798

-

2. 363. The chemotherapy of schistosomiasis. Part IV. Some ethers of 4-amino-2-methoxyphenolR. F. Collins,M. Davis J. Chem. Soc. 1961 1863

-

3. Nickel(II) and zinc(II) complexes of 2-alkoxyphenolsJ. I. Bullock,S. L. Jones J. Chem. Soc. A 1970 2472

-

Meiyappan Muthuraman,Yvette Le Fur,Muriel Bagieu-Beucher,René Masse,Jean-Fran?ois Nicoud,Gautam R. Desiraju J. Mater. Chem. 1999 9 2233

-

5. The chemotherapy of schistosomiasis. Part VI. Ethers of 4-amino-catechol and 4-aminoresorcinolR. F. Collins,M. Davis J. Chem. Soc. C 1966 366

3251-56-7 (4-Nitroguaiacol) 関連製品

- 5327-44-6(1-Methoxy-3,5-dinitrobenzene)

- 4992-63-6(3,4-Diethoxynitrobenzene)

- 709-09-1(4-Nitro-veratrole)

- 6149-33-3(4-(4-Nitrophenoxy)aniline)

- 620-88-2(4-Nitrophenyl phenyl ether)

- 101-63-3(1-nitro-4-(4-nitrophenoxy)benzene)

- 636-93-1(2-Methoxy-5-nitrophenol)

- 22528-34-3(3-(4-Nitrophenoxy)aniline)

- 32795-85-0(Benzene,1-methoxy-2-(4-nitrophenoxy)-)

- 304675-72-7(4-Nitroguaiacol potassium salt hydrate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3251-56-7)2-甲氧基-4-硝基苯酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:3251-56-7)4-Nitroguaiacol

清らかである:99%

はかる:500g

価格 ($):280.0